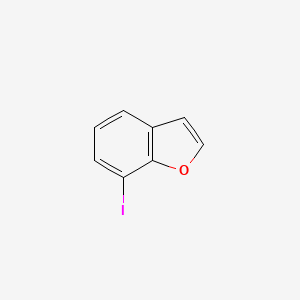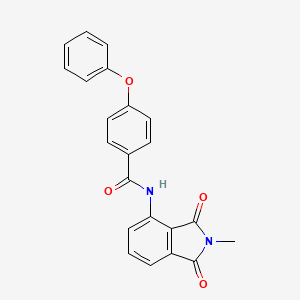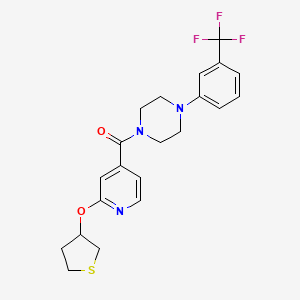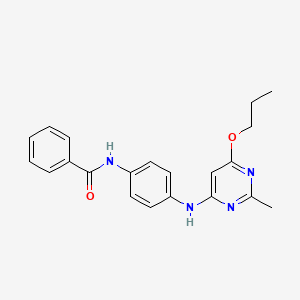
7-Iodobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodobenzofuran is an organic compound with the molecular formula C8H5IO . It is also known by other names such as 3 (2H)-Benzofuranone, 7-iodo-, 7-Iodo-1-benzofuran-3 (2H)-one .
Synthesis Analysis
The synthesis of benzofuro-fused 7-deazapurine, a compound related to this compound, was based on the Negishi cross-coupling of iodobenzofurane with zincated 4,6-dichloropyrimidine followed by azidation and photochemical cyclization . Another study reported a halogen dance reaction involving 2-iodobenzofuran .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The average mass is 260.029 Da and the monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, a related compound, 2-iodobenzofuran, has been studied. When 2-iodobenzofuran was treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at 50°C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance was the only isolated product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 260.8±13.0 °C and a predicted density of 1.900±0.06 g/cm3 .Scientific Research Applications
Neuroimaging and Receptor Study
"7-Iodobenzofuran" derivatives have been explored in the context of neuroimaging, particularly for visualizing dopamine D2 receptors. For example, [123I]Iodobenzofuran ([123I]IBF) has been used as a single photon emission computed tomography (SPECT) tracer. This technique facilitates the measurement of binding potential, density, and affinity of dopamine D2 receptors in nonhuman primates (Laruelle et al., 1994). Further studies have extended this application to humans, assessing dopamine D2 receptor binding potential in healthy subjects using [123I]IBF (Laruelle et al., 1994).
Antimicrobial and Antitubercular Activity
This compound derivatives have been synthesized and evaluated for antimicrobial, antitubercular, antimalarial, and cytotoxic activities. For instance, a study demonstrated the synthesis of quinoline-based 1,3,4-oxadiazole derivatives using iodobenzenediacetate, which were then tested for various biological activities (Ladani & Patel, 2015).
Cancer Research
Research has also explored the use of iodobenzofuran derivatives in cancer studies. For example, 2,3,5-triiodobenzoic acid, an iodine contrast agent, was found to induce cell death in tumor cells through the generation of reactive oxygen species (Silva de Abreu & Fernandes, 2021).
Parkinson's Disease and Progressive Supranuclear Palsy
The use of [123I] iodobenzofuran (IBF) single‐photon emission computed tomography (SPECT) has been applied to study striatal dopamine D2 receptors in Parkinson's Disease and Progressive Supranuclear Palsy patients, illustrating its potential in differentiating extrapyramidal diseases (Oyanagi et al., 2002).
Synthesis of Bioactive Compounds
The synthesis and biological evaluation of thiazole-substituted dibenzofurans have been explored. These compounds were tested for their antibacterial activity against various strains, demonstrating the potential utility of this compound derivatives in developing new antimicrobial agents (Baba et al., 2018).
Mechanism of Action
Target of Action
It is known that benzofuro-fused 7-deazapurine nucleosides, which are synthesized using 7-iodobenzofuran, have shown moderate to weak cytostatic activity . Cytostatic agents are known to target rapidly dividing cells, such as cancer cells, by inhibiting cell division.
Mode of Action
It is used in the synthesis of benzofuro-fused 7-deazapurine nucleosides, which have shown cytostatic activity . This suggests that this compound may interact with its targets to inhibit cell division, thereby preventing the proliferation of rapidly dividing cells.
Result of Action
Benzofuro-fused 7-deazapurine nucleosides, which are synthesized using this compound, have shown moderate to weak cytostatic activity . This suggests that this compound may contribute to the inhibition of cell division in rapidly dividing cells.
Properties
IUPAC Name |
7-iodo-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDDMFZTGMZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)
![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)
![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)
![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)



![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)
![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)
![4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B2966198.png)
